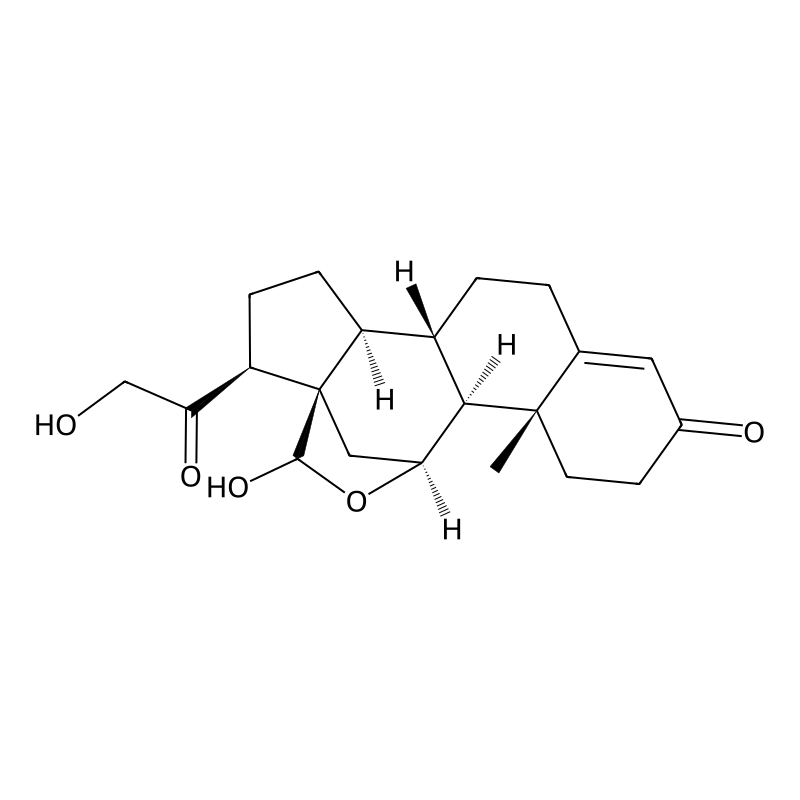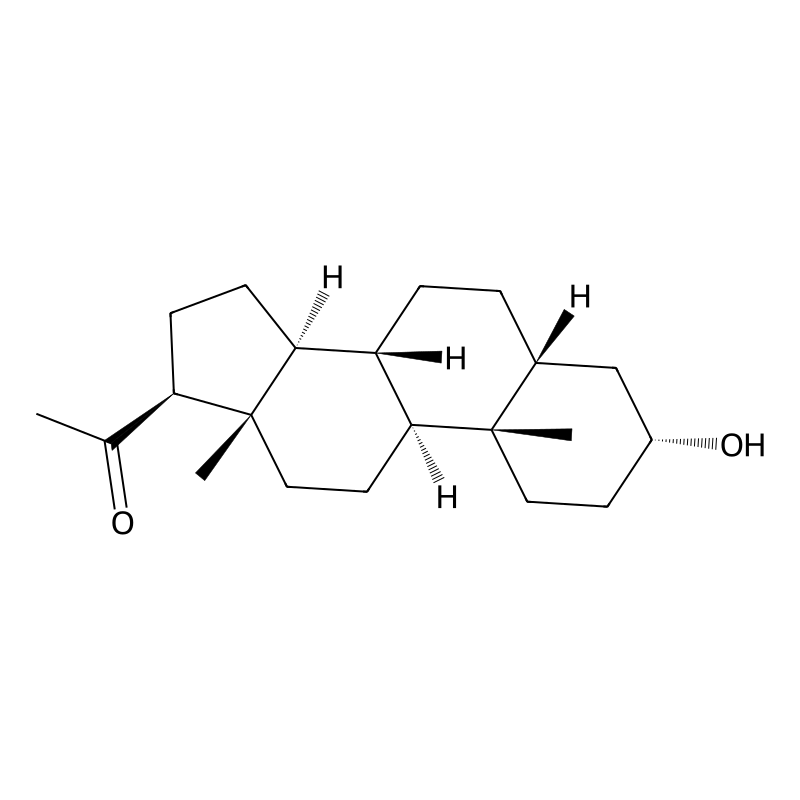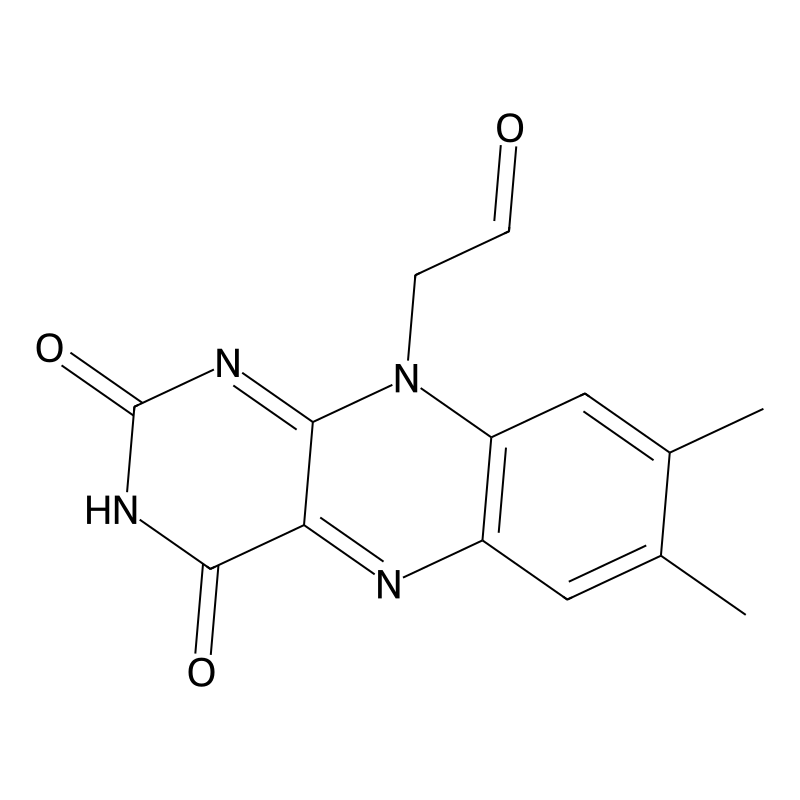Aldosterone hemiacetal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Aldosterone hemiacetal is a chemical compound derived from aldosterone, a steroid hormone produced by the adrenal cortex. It exists as a cyclic hemiacetal formed when the aldehyde group at carbon 18 of aldosterone reacts with the hydroxyl group at carbon 11. This reaction results in the formation of a stable five-membered ring structure, which is significant for its biological activity and stability in physiological conditions . The molecular formula of aldosterone hemiacetal is , and it is classified as a 3-oxo-Delta(4) steroid and a primary alpha-hydroxy ketone .
The formation of aldosterone hemiacetal involves a reversible reaction where the carbonyl group of the aldehyde interacts with an alcohol (in this case, the hydroxyl group) to form the hemiacetal. This process can be summarized as follows:
- Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated, increasing its electrophilicity.
- Nucleophilic Attack: The hydroxyl oxygen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
- Loss of Water: The intermediate collapses, resulting in the formation of the cyclic hemiacetal and the release of water .
The equilibrium between aldosterone and its hemiacetal form is influenced by factors such as pH and concentration, with the cyclic form being favored under physiological conditions due to its lower energy state compared to its open-chain counterpart .
Aldosterone plays a crucial role in regulating sodium and potassium levels in the body, primarily through its action on mineralocorticoid receptors in the kidneys. The formation of aldosterone hemiacetal may enhance its stability and bioavailability, thereby influencing its biological activity. Key actions of aldosterone include:
- Increased Sodium Reabsorption: Aldosterone promotes sodium reabsorption in the renal tubules, which leads to water retention and increased blood volume.
- Potassium Secretion: It facilitates potassium secretion into urine, helping to maintain electrolyte balance.
- Regulation of Blood Pressure: By influencing sodium and water retention, aldosterone plays a vital role in blood pressure regulation .
Aldosterone hemiacetal can be synthesized through various chemical methods, primarily focusing on manipulating aldosterone itself. Common approaches include:
- Direct Reaction with Alcohol: Aldosterone can be treated with alcohol under acidic conditions to promote hemiacetal formation.
- Biochemical Synthesis: In biological systems, aldosterone is synthesized from cholesterol through enzymatic reactions involving cytochrome P450 enzymes, leading to its natural conversion into hemiacetal forms during metabolism .
Aldosterone hemiacetal has several applications in both clinical and research settings:
- Pharmacological Research: Understanding its structure and function aids in developing drugs targeting mineralocorticoid receptors for conditions like hypertension and heart failure.
- Biochemical Studies: Its stability compared to free aldosterone makes it useful for studying metabolic pathways involving steroid hormones.
- Diagnostic Tools: Measurement of aldosterone levels (including its hemiacetal form) can assist in diagnosing adrenal disorders and hypertension .
Research indicates that aldosterone interacts with various biological molecules, influencing several physiological processes:
- Binding Affinity: Aldosterone's binding to mineralocorticoid receptors can be affected by its hemiacetal form, potentially altering receptor activation and downstream signaling pathways.
- Electrolyte Homeostasis: Studies show that variations in aldosterone levels influence sodium and potassium homeostasis, impacting cardiovascular health .
Aldosterone hemiacetal shares structural similarities with several other steroid compounds. Below are some comparable compounds along with their unique characteristics:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| Corticosterone | A precursor to aldosterone; lacks the aldehyde group at C18 | Primarily involved in stress response |
| Deoxycorticosterone | A mineralocorticoid without an aldehyde group | Less potent than aldosterone but still regulates sodium |
| Prednisone | A synthetic glucocorticoid derived from cortisone | Primarily anti-inflammatory effects |
| 11-Deoxycorticosterone | An intermediate in steroidogenesis; lacks hydroxyl at C11 | Precursor to both cortisol and aldosterone |
Aldosterone hemiacetal's unique cyclic structure distinguishes it from these compounds, enhancing its stability and biological activity compared to non-cyclic forms or other non-hemiacetal steroids .








